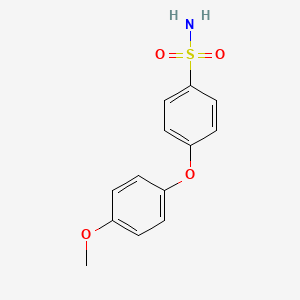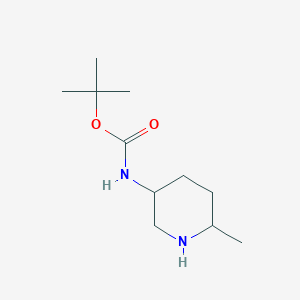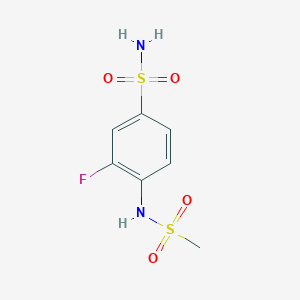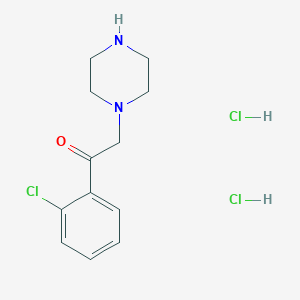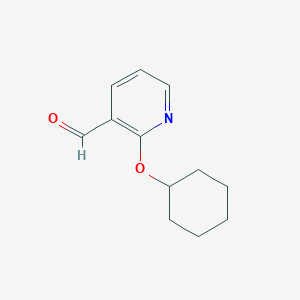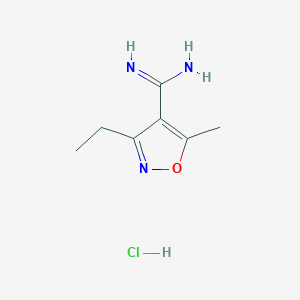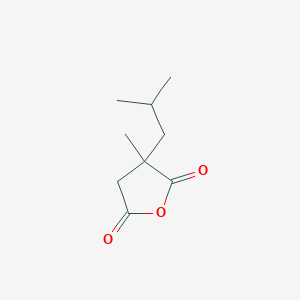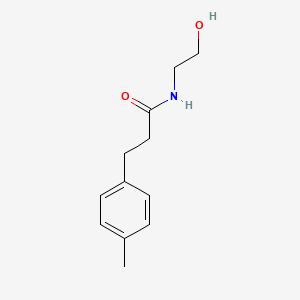
N-(2-hidroxietil)-3-(4-metilfenil)propanamida
Descripción general
Descripción
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de Productos Químicos de Alto Volumen de Producción
El trabajo de la OCDE sobre productos químicos de alto volumen de producción incluye la evaluación de compuestos como N-(2-hidroxietil)-3-(4-metilfenil)propanamida. Es probable que este compuesto sea parte de la Base de Datos de Productos Químicos Existentes de la OCDE, que proporciona información sobre las propiedades, los peligros y los usos de estos productos químicos .
Investigación de Actividad Antioxidante
Se han realizado investigaciones sobre compuestos similares, como el 2-metoxí-4-((4-metoxifenilimino)metil)fenol, por sus propiedades antioxidantes. Por analogía, This compound podría investigarse para determinar su posible actividad antioxidante, la cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo .
Síntesis y Caracterización
Se ha explorado la síntesis y caracterización de compuestos relacionados con la base de Schiff, que implica la reacción de aldehídos o cetonas con aminas primarias. This compound puede someterse a procedimientos de síntesis similares para crear nuevos derivados con posibles aplicaciones en ciencia de materiales o productos farmacéuticos .
Inclusión en la Base de Datos de Propiedades Químicas
Las bases de datos químicas como ChemicalBook enumeran información detallada sobre los compuestos, incluidos su punto de fusión, punto de ebullición y densidad. This compound podría incluirse en estas bases de datos, proporcionando a los investigadores datos esenciales para el desarrollo de aplicaciones adicionales .
Análisis Bioquímico
Biochemical Properties
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The compound’s metabolism often involves hydroxylation and conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .
Subcellular Localization
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-2-4-11(5-3-10)6-7-12(15)13-8-9-14/h2-5,14H,6-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWBUBNLBTXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




